3-Methoxy-2-methylisonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methylisonicotinic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of isonicotinic acid, characterized by the presence of a methoxy group at the third position and a methyl group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylisonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylisonicotinic acid.
Purification: The product is then purified using recrystallization or chromatography techniques to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives of the original compound.
Scientific Research Applications
3-Methoxy-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Isonicotinic Acid: A precursor to many derivatives, including 3-Methoxy-2-methylisonicotinic acid.
2-Methylisonicotinic Acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxyisonicotinic Acid: Similar structure but without the methyl group at the second position.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-methoxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-7(12-2)6(8(10)11)3-4-9-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
LAQJACGERLGLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.